molecular formula C8H5F3O2 B2511356 Methyl 2,3,5-trifluorobenzoate CAS No. 773873-73-7

Methyl 2,3,5-trifluorobenzoate

Cat. No.: B2511356
CAS No.: 773873-73-7
M. Wt: 190.121
InChI Key: QPGISBCCZGVQNJ-UHFFFAOYSA-N
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Description

Methyl 2,3,5-trifluorobenzoate is a fluorinated aromatic ester that serves as a versatile building block in organic synthesis and materials science. The introduction of fluorine atoms onto an aromatic ring significantly alters the molecule's physical, chemical, and electronic properties . These properties include enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making fluorinated aromatic compounds highly valuable in the development of pharmaceutical agents and advanced materials . Specifically, methyl trifluorobenzoate derivatives are recognized as important precursors in multi-step synthetic pathways . For instance, they are key intermediates in the synthesis of fluoroquinolone antibacterial agents and other complex, high-value fluorinated molecules for the pharmaceutical and agrochemical industries . The ester functional group in this compound can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing handles for further functionalization . Meanwhile, the fluorinated aromatic ring is amenable to nucleophilic aromatic substitution, allowing for the selective replacement of fluorine atoms with other functional groups to fine-tune the biological activity and physical properties of the target molecule . Safety Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . References: The information provided is synthesized from publicly available chemical data and research on analogous methyl trifluorobenzoate compounds and their applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3,5-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGISBCCZGVQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2,3,5 Trifluorobenzoate

Esterification Pathways and Optimization

The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental reaction in organic synthesis. For Methyl 2,3,5-trifluorobenzoate, this typically involves the reaction of 2,3,5-trifluorobenzoic acid with methanol (B129727).

Direct Esterification from Trifluorobenzoic Acid Precursors

The most common route to this compound is the direct esterification of its corresponding carboxylic acid precursor, 2,3,5-trifluorobenzoic acid.

One widely used method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction towards the product side. masterorganicchemistry.com Common catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, followed by the elimination of water to yield the ester. masterorganicchemistry.com

A more reactive approach involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. For the synthesis of the related Methyl 2,3,4-trifluorobenzoate, a method using thionyl chloride (SOCl₂) has been documented. In this procedure, 2,3,4-trifluorobenzoic acid is dissolved in dry methanol, and thionyl chloride is added dropwise. The mixture is then heated for an extended period, such as 72 hours at 60-65°C under an inert atmosphere, to achieve a high yield of the corresponding methyl ester. chemicalbook.com This method avoids the equilibrium limitations of the Fischer esterification.

Table 1: Conditions for Direct Esterification of Trifluorobenzoic Acids

Precursor Reagents Catalyst/Conditions Yield
2,3,4-Trifluorobenzoic Acid Methanol, Thionyl Chloride 60-65°C, 72 hours, Argon 81% chemicalbook.com

Alternative Esterification Strategies (e.g., Methylation)

Alternative strategies for forming the methyl ester involve the use of specific methylating agents. These methods can be advantageous under certain conditions, especially when the starting material is sensitive to strong acids or high temperatures.

One such approach is the use of a Boron Trifluoride-Methanol complex (BF₃·MeOH). This reagent serves as both a catalyst and a source of methanol. A study on the esterification of various fluorinated benzoic acids utilized a heterogeneous catalyst, UiO-66-NH₂, with methanol, and the reaction yield was evaluated with respect to the traditional BF₃·MeOH complex, highlighting its role as a derivatizing agent. researchgate.net

In another example, demonstrating a high-yield methylation, 4-hydroxy-3,5,6-trifluorophthalic acid was used as a precursor. The addition of diphenylmethane (B89790) during the methylation process resulted in a 90.5% yield of methyl 3-methoxy-2,4,5-trifluorobenzoate. chemicalbook.com While this involves a different starting material, the principle illustrates how reaction additives can significantly optimize methylation yields.

Precursor Synthesis and Derivatization Routes to this compound

The availability of the starting material, 2,3,5-trifluorobenzoic acid, is crucial. Its synthesis often involves multi-step processes starting from more common fluorinated aromatic compounds.

Functional Group Interconversions Leading to Trifluorobenzoate Derivatives

Functional group interconversion (FGI) is a key strategy in organic synthesis where one functional group is transformed into another. solubilityofthings.comyoutube.com This is essential for preparing the trifluorobenzoic acid core.

A prominent method for synthesizing fluorinated benzoic acids is through the use of organometallic intermediates. For instance, the synthesis of 2,4,5-trifluorobenzoic acid has been achieved via a Grignard reaction. researchgate.net This process starts with 2,4,5-trifluorobromobenzene, which reacts with ethylmagnesium bromide to form the corresponding Grignard reagent, 2,4,5-trifluorophenylmagnesium bromide. This intermediate is then carboxylated by bubbling carbon dioxide (CO₂) gas through the solution to yield 2,4,5-trifluorobenzoic acid. researchgate.net

Another pathway involves the hydrolysis of nitrile groups. Tetrafluoroisophthalonitrile can be hydrolyzed using 70% sulfuric acid at elevated temperatures (e.g., 160°C) to produce trifluoroisophthalic acid, which can then be selectively decarboxylated to yield a trifluorobenzoic acid. google.com This conversion of a nitrile (-CN) to a carboxylic acid (-COOH) is a classic example of FGI.

These precursor synthesis routes provide the necessary 2,3,5-trifluorobenzoic acid, which is then available for esterification as described in section 2.1.

Chlorosulfonation of Methyl Trifluorobenzoate Precursors

Fluorine atoms are deactivating groups and direct substitution on a trifluorinated ring is challenging. fluorine1.ru For deactivated aromatic compounds, strong reaction conditions are typically required. For example, chloromethylation, another electrophilic substitution, of deactivated aromatics can be achieved using a mixture of paraform, chlorosulfonic acid, and concentrated sulfuric acid. fluorine1.ru

The introduction of a chlorosulfonyl group onto a trifluorobenzene ring would likely require harsh conditions due to the strong electron-withdrawing nature of the fluorine atoms. The presence of a methyl ester group, also an electron-withdrawing group, would further deactivate the ring towards electrophilic attack. Therefore, such a transformation would be synthetically challenging and may result in low yields or require highly specialized catalytic systems.

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

In the context of synthesizing fluorinated esters like this compound, green approaches can be applied to various steps. One patented method for a related compound, 2,3,4,5-tetrafluoro methyl benzoate (B1203000), employs an ionic liquid and a magnetic solid base catalyst. google.com This approach is highlighted as a green chemical synthesis technology because it simplifies operations, allows for easier post-reaction treatment, reduces environmental pollution, and achieves high yields. google.com The use of ionic liquids as solvents and recyclable solid catalysts can significantly reduce the reliance on volatile organic compounds (VOCs).

Solvent-free synthesis is another cornerstone of green chemistry. ias.ac.in Reactions conducted under solvent-free conditions, often facilitated by microwave irradiation, can lead to higher yields, enhanced reaction rates, and greater selectivity. researchgate.net For the esterification step, using a heterogeneous, recyclable catalyst like nano-titania in a solvent-free system could provide a greener alternative to traditional methods that use strong, corrosive acids and large volumes of organic solvents. ias.ac.in

Furthermore, developing bio-based routes to chemical feedstocks is a growing area of green chemistry. While current synthesis of fluorinated aromatics relies on petrochemical sources, future research may focus on creating these building blocks from renewable resources, as is being explored for other solvents and chemicals. mdpi.com

Purification Techniques and Yield Optimization in this compound Synthesis

Chromatography is a primary tool for the purification of organic compounds.

Column Chromatography : Flash column chromatography is a standard and widely used technique for purifying synthetic products. orgsyn.org For a compound like this compound, silica (B1680970) gel would typically be used as the stationary phase. The mobile phase, or eluent, would be a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The optimal solvent system is usually determined by preliminary analysis using thin-layer chromatography (TLC). researchgate.net By carefully selecting the eluent composition, the desired ester can be effectively separated from more polar impurities (like the starting carboxylic acid) and less polar impurities.

High-Performance Liquid Chromatography (HPLC) : While often used for analysis, preparative HPLC can be employed for high-purity separations. google.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a gradient of acetonitrile (B52724) and water), is a common configuration for analyzing and purifying methyl esters. researchgate.netscielo.br HPLC is particularly useful for separating closely related compounds or for final purification when very high purity is required. nih.gov It is also an essential analytical tool to assess the purity of fractions obtained from column chromatography. semanticscholar.org

Interactive Table: Typical Chromatographic Conditions for Methyl Ester Purification

TechniqueStationary PhaseTypical Mobile Phase (Eluent)Application
Column Chromatography Silica Gel (60-120 or 230-400 mesh)Gradient of Hexane/Ethyl AcetatePrimary purification of crude product
Analytical HPLC C18 silicaGradient of Acetonitrile/WaterPurity assessment, reaction monitoring
Preparative HPLC C18 silicaGradient of Acetonitrile/WaterHigh-purity separation of final product

For bulk purification, recrystallization and distillation are often more practical and economical than chromatography.

Distillation : As many simple methyl esters are liquids or low-melting solids, distillation is a highly effective purification method. prepchem.com A standard workup for an esterification reaction involves washing the crude product with water and a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted carboxylic acid. prepchem.com After drying the organic layer, the solvent is removed, and the remaining crude ester can be purified by fractional distillation under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures. prepchem.comgoogle.com The boiling point of the ester will dictate the required temperature and pressure conditions. For example, the related compound methyl 4-fluorobenzoate (B1226621) has a boiling point of 90-92 °C at 20 mmHg. sigmaaldrich.com

Recrystallization : If this compound is a solid at room temperature, recrystallization can be an excellent method for achieving high purity. This technique involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The desired compound will crystallize out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization. For related compounds like p-fluorobenzoic acid, recrystallization from aqueous solutions or solvent mixtures is a standard procedure. orgsyn.org

Yield Enhancement and Purity Control in Synthetic Processes

Optimizing the yield and ensuring the high purity of this compound are critical aspects of its synthesis. Several strategies can be employed to achieve these goals, focusing on both the reaction conditions and the purification techniques.

Yield Enhancement:

In the context of Fischer-Speier esterification, several factors can be manipulated to maximize the yield. The reaction is an equilibrium process, and according to Le Chatelier's principle, removing one of the products (water) or using an excess of one of the reactants (methanol) will shift the equilibrium towards the formation of the ester. mdpi.com

Use of Excess Methanol: Employing a large excess of methanol can significantly increase the conversion of the carboxylic acid to the ester.

Removal of Water: The continuous removal of water as it is formed can be achieved through various techniques, such as azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents.

Catalyst Choice and Concentration: The choice and concentration of the acid catalyst are crucial. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions. Solid acid catalysts, such as ion-exchange resins or zeolites, can offer advantages in terms of ease of separation and reduced corrosion. mdpi.com The catalytic activity of zirconium-based metal-organic frameworks has also been shown to be effective in the esterification of fluorinated benzoic acids. nih.govsemanticscholar.org

Reaction Temperature and Time: Optimizing the reaction temperature and time is essential. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.

Purity Control:

Ensuring the purity of this compound requires careful control over the reaction and effective purification of the final product.

Starting Material Purity: The purity of the starting material, 2,3,5-trifluorobenzoic acid, is paramount. Impurities in the starting material can be carried through the reaction and contaminate the final product.

Minimization of Side Reactions: Careful control of reaction conditions, such as temperature and catalyst loading, can minimize the formation of byproducts. For instance, in the preparation of the intermediate acid chloride, excess chlorinating agent should be removed before the addition of methanol to prevent the formation of unwanted side products.

Work-up Procedure: A proper aqueous work-up is necessary to remove the acid catalyst and any unreacted carboxylic acid. This typically involves washing the organic layer with a base, such as sodium bicarbonate solution, followed by washing with water and brine.

Purification Techniques: The final purification of this compound is typically achieved through distillation or column chromatography. Distillation is effective for separating the product from non-volatile impurities and any remaining starting materials. Column chromatography provides a higher degree of purification and is particularly useful for removing closely related impurities. Recrystallization can also be employed if the product is a solid at room temperature. google.com

Table 1: Factors Influencing Yield and Purity in the Synthesis of this compound

FactorInfluence on YieldInfluence on Purity
Reactant Stoichiometry Using excess methanol shifts the equilibrium, increasing the yield.Can affect the ease of purification if large excesses are used.
Catalyst Choice and concentration of catalyst affect the reaction rate and equilibrium position.Harsh catalysts can lead to side reactions and impurities.
Temperature Higher temperatures increase the reaction rate but can also promote side reactions.Optimal temperature minimizes byproduct formation.
Reaction Time Sufficient time is needed for the reaction to reach completion.Prolonged reaction times can lead to decomposition or side reactions.
Water Removal Removing water drives the equilibrium towards product formation, increasing the yield.Prevents hydrolysis of the ester back to the carboxylic acid.
Purification Method Distillation, column chromatography, and recrystallization are key to obtaining a high-purity product.Affects the final purity by removing unreacted starting materials and byproducts.

Patent Literature Analysis of Synthetic Routes for Related Fluorinated Benzoates

The patent literature provides valuable insights into the industrial-scale synthesis of fluorinated benzoates, which are important intermediates in the production of pharmaceuticals and agrochemicals. google.comgoogle.comgoogle.com While patents specifically detailing the synthesis of this compound are not prevalent, an analysis of patents for related trifluorobenzoic acids and their esters reveals common synthetic strategies and key areas of innovation.

A significant portion of the patent literature focuses on the preparation of trifluorobenzoic acids, which are the immediate precursors to their corresponding esters. For example, patents describe processes for the preparation of various trifluoro-substituted benzoic acids, highlighting their utility as starting materials for quinolone carboxylic acids, which are an important class of antibacterial agents. google.comgoogle.com These patents often focus on improving the yield and selectivity of the reactions, as well as developing more cost-effective and environmentally friendly processes.

One common theme in the patent literature is the development of novel methods for the introduction of fluorine atoms onto the benzene (B151609) ring or for the manipulation of functional groups on a pre-fluorinated benzene ring. For instance, patents may describe improved methods for the Sandmeyer reaction to introduce iodine, which can then be a precursor for other functional groups. google.com

With regard to the esterification step, patents often claim specific catalysts or reaction conditions that offer advantages over traditional methods. These may include the use of solid acid catalysts to simplify work-up procedures or the development of continuous flow processes for improved efficiency and safety. researchgate.net The use of milder reaction conditions to accommodate sensitive functional groups on the aromatic ring is also a common area of focus.

Furthermore, patents related to fluorinated benzoates often emphasize the importance of controlling isomer distribution. In many cases, only one specific isomer of a fluorinated benzoic acid or its ester is desired for a particular application. Therefore, synthetic routes that provide high regioselectivity are highly sought after and frequently patented.

Chemical Reactivity and Transformation Studies of Methyl 2,3,5 Trifluorobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the modification of aromatic scaffolds. The reaction involves the displacement of a leaving group, typically a halide, by a nucleophile. The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction by stabilizing the negatively charged intermediate. chemistrysteps.comwikipedia.org

In methyl 2,3,5-trifluorobenzoate, the fluorine atoms are activated towards nucleophilic attack by the electron-withdrawing ester group. The regioselectivity of fluorine displacement is influenced by the position of the fluorine atoms relative to the ester group. Generally, fluorine atoms in positions ortho and para to a strong electron-withdrawing group are more readily displaced due to resonance stabilization of the intermediate Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com

While specific studies on this compound are not extensively detailed in the provided results, the principles of SNAr reactions on polyfluorinated aromatic compounds suggest that the fluorine at the 2- and 5-positions would be the most likely sites for nucleophilic attack. This is because the negative charge of the intermediate can be delocalized onto the carbonyl oxygen of the ester group when the attack occurs at these positions. Computational studies on related polyhalogenated benzenes have been used to predict regioselectivity by comparing the relative stabilities of the possible Meisenheimer intermediates. researchgate.net For instance, in the reaction of 2,3,4,5,6-pentafluorobiphenyl with various nucleophiles, significant regioselectivity for the displacement of the fluorine atom para to the phenyl group was observed. nih.gov

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a discrete, non-aromatic intermediate known as a Meisenheimer complex. researchgate.netwikipedia.org This complex is a resonance-stabilized carbanion formed by the attack of the nucleophile on the aromatic ring. chemistrysteps.com The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the point of nucleophilic attack, stabilize the Meisenheimer complex by delocalizing the negative charge. masterorganicchemistry.com

Formation of the Meisenheimer Complex:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom).

Intermediate Formation: This attack forms a tetrahedral intermediate where the aromaticity of the ring is temporarily lost. This intermediate is the Meisenheimer complex. chemistrysteps.comwikipedia.org

Charge Delocalization: The negative charge is delocalized over the ring and, importantly, onto any electron-withdrawing substituents. masterorganicchemistry.comwikipedia.org

While the stepwise mechanism involving a Meisenheimer intermediate is widely accepted, recent studies using kinetic isotope effects and computational analyses have provided evidence for concerted mechanisms in some SNAr reactions, where the bond to the nucleophile forms simultaneously with the breaking of the bond to the leaving group. researchgate.netimperial.ac.uk The actual mechanism can be dependent on the nucleophile and the substrate. researchgate.net

Stable Meisenheimer complexes can sometimes be isolated and characterized, particularly when strong electron-withdrawing groups are present on the aromatic ring. wikipedia.orgnih.gov

A wide range of nucleophiles can participate in SNAr reactions with activated aryl fluorides. The reactivity of the nucleophile plays a significant role in the reaction outcome.

Amines: Amines are common nucleophiles in SNAr reactions. The reactivity of amines is influenced by their basicity and steric hindrance. researchgate.netresearchgate.net For example, the quaternization of sulfonates with various heterocyclic and aliphatic amines demonstrates the nucleophilic character of these compounds. mdpi.com

Thiols: Thiols and their conjugate bases (thiolates) are potent nucleophiles and react readily with electron-deficient aromatic rings. nih.gov The reaction of heterocyclic thiols with methanol (B129727) under acidic conditions to form S-methylated products proceeds via nucleophilic attack of the thiol group. clockss.org

Alkoxides: Alkoxides, such as sodium methoxide, are also effective nucleophiles in SNAr reactions. Their reactions with electron-poor arenes can lead to the formation of ethers.

The table below summarizes the general reactivity of different classes of nucleophiles in SNAr reactions.

Nucleophile ClassExampleGeneral Reactivity
AminesAniline, PiperidineGood to excellent
ThiolsThiophenol, EthanethiolExcellent
AlkoxidesSodium methoxideGood to excellent

Ester Functional Group Transformations

The ester group of this compound can undergo various transformations, including hydrolysis and reduction.

Ester hydrolysis can be catalyzed by either acid or base.

Basic Hydrolysis (Saponification): Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically an irreversible process as the resulting carboxylate anion is unreactive towards the alcohol leaving group. Preferred conditions for the hydrolysis of similar esters include using sodium hydroxide in a mixture of methanol and tetrahydrofuran, or lithium hydroxide in a mixture of tetrahydrofuran and water. googleapis.comchemspider.com Kinetic studies of the alkaline hydrolysis of other methyl benzoates have shown that the reaction can proceed through the formation of monoanionic and dianionic tetrahedral intermediates. researchgate.net

Acidic Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This process is reversible. A common condition for acidic hydrolysis is the use of trifluoroacetic acid in dichloromethane at room temperature. googleapis.com Kinetic analysis of related reactions, such as the conversion of hexose to methyl lactate, has been used to understand the rates of hydrolysis under different conditions. dtu.dk

The table below outlines the general conditions for the hydrolysis of the ester functional group.

ConditionReagentsGeneral Mechanism
BasicNaOH or LiOH in a solvent mixture (e.g., MeOH/THF/H₂O)Nucleophilic acyl substitution
AcidicStrong acid (e.g., TFA) in an organic solvent (e.g., DCM)Acid-catalyzed nucleophilic acyl substitution

The ester group of this compound can be reduced to the corresponding primary alcohol, (2,3,5-trifluorophenyl)methanol. This transformation is typically achieved using strong reducing agents that can reduce esters. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), although NaBH₄ is generally less reactive towards esters and may require harsher conditions.

The reduction of the related compound, 2,4,5-trifluorobenzoate, can be used as an analogy for the synthesis of the corresponding carbinol, 2,4,5-trifluorobenzyl alcohol.

Transesterification Processes

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process, also known as alcoholysis, is typically catalyzed by either an acid or a base. For this compound, the reaction involves the transformation of the methyl ester into another ester by reacting it with a different alcohol (R'-OH).

The general scheme for the transesterification of this compound is as follows:

Reaction Scheme: This compound + R'-OH ⇌ 2,3,5-trifluorobenzoyl-OR' + Methanol

The reactivity in transesterification is influenced by the electronic nature of the substrate. The presence of three electron-withdrawing fluorine atoms on the benzene (B151609) ring increases the electrophilicity of the carbonyl carbon in this compound. This enhanced electrophilicity can facilitate the nucleophilic attack by the incoming alcohol, potentially accelerating the reaction rate compared to non-fluorinated analogues.

Various catalytic systems can be employed for this transformation, each with distinct mechanisms and conditions. mdpi.com

Acid Catalysis: Involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.

Base Catalysis: Proceeds via the formation of an alkoxide from the reactant alcohol, which then acts as a potent nucleophile. e3s-conferences.org Catalysts such as sodium methoxide or potassium carbonate are often used.

Heterogeneous Catalysis: Utilizes solid catalysts, such as metal oxides or zeolites, which can offer advantages in terms of catalyst separation and reusability. mdpi.com

The choice of catalyst and reaction conditions (e.g., temperature, molar ratio of alcohol) is crucial for achieving high conversion and selectivity. researchgate.net

Table 1: Common Catalysts for Transesterification

Catalyst Type Examples Reaction Conditions
Homogeneous Acid H₂SO₄, HCl Elevated temperatures
Homogeneous Base KOH, NaOCH₃ Mild to moderate temperatures

Selective Ester Hydrolysis Methodologies (e.g., using Trimethyltin Hydroxide)

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. However, for complex molecules with sensitive functional groups, harsh conditions (e.g., strong acid or base) can lead to undesired side reactions. A mild and selective method for ester hydrolysis is therefore highly valuable. sci-hub.st

Trimethyltin hydroxide (Me₃SnOH) has emerged as an effective reagent for the hydrolysis of esters under neutral and exceptionally mild conditions. semanticscholar.orgnih.gov This methodology is particularly useful for substrates that are prone to epimerization, elimination, or decomposition under standard hydrolytic protocols. sci-hub.stzendy.io The reaction with this compound would yield 2,3,5-trifluorobenzoic acid.

General Procedure: The ester is dissolved in a non-polar solvent, such as 1,2-dichloroethane, and treated with an excess of trimethyltin hydroxide. The mixture is typically heated at temperatures ranging from 60–80°C until the reaction is complete. sci-hub.st The workup is straightforward, involving an aqueous wash to remove the water-soluble tin byproducts, yielding the carboxylic acid in high purity. sci-hub.st

The selectivity of this reagent is a key advantage. It has been shown to hydrolyze methyl esters in the presence of other sensitive functional groups, including secondary acetates and silyl ethers, which might be cleaved under different conditions. sci-hub.stresearchgate.net

Table 2: Examples of Selective Ester Hydrolysis using Me₃SnOH

Substrate Type Functional Groups Present Outcome Reference
Complex Methyl Ester Multiple stereocenters, other esters Selective hydrolysis of methyl ester with high yield and retention of stereochemistry. sci-hub.st
Polymer-Supported Methyl Ester Silyl ethers, Benzyl ethers Efficient conversion to the carboxylic acid without cleaving the ether protecting groups. researchgate.net

Reactions Involving the Aromatic Ring System

Electrophilic Aromatic Substitution (EAS) Potential and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reactivity of the ring and the position of substitution (regioselectivity) are governed by the electronic properties of the substituents already present. minia.edu.egpressbooks.pub

In this compound, the aromatic ring is substituted with three fluorine atoms and one methyl carboxylate group (-COOCH₃). These groups exert competing electronic effects that determine the outcome of EAS reactions.

Fluorine Atoms: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they are ortho-, para-directing because they can donate a lone pair of electrons through resonance (+R), which helps to stabilize the cationic intermediate (arenium ion) formed during the attack at these positions. csbsju.eduorganicchemistrytutor.comlibretexts.org

Methyl Carboxylate Group (-COOCH₃): This group is strongly deactivating because the carbonyl carbon is electron-deficient and withdraws electron density from the ring both inductively and by resonance (-I, -R). minia.edu.eg This deactivation makes the ring significantly less nucleophilic. The -COOCH₃ group is a meta-director, as the meta positions are less deactivated than the ortho and para positions. minia.edu.eglibretexts.org

Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. tcichemicals.com For a substrate like this compound, direct coupling by activating a C-F bond is extremely difficult due to the high bond strength.

A viable strategy would involve a halogenated derivative, for instance, Methyl 4-bromo-2,3,5-trifluorobenzoate. In this case, the palladium catalyst would selectively activate the more reactive C-Br bond over the C-F bonds. bohrium.com The reaction would proceed via the standard catalytic cycle:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond.

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex.

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

This approach allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at a specific position on the fluorinated ring, making it a versatile tool for synthesizing complex fluorinated molecules. nih.govresearchgate.net

Table 4: Hypothetical Suzuki-Miyaura Coupling of a Derivative

Aryl Halide Substrate Boronic Acid/Ester Catalyst/Ligand Base Product
Methyl 4-bromo-2,3,5-trifluorobenzoate Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Methyl 4-phenyl-2,3,5-trifluorobenzoate

Palladium-catalyzed decarboxylative coupling offers an alternative strategy for functionalizing the aromatic ring. This method uses a carboxylic acid as the coupling partner, which undergoes decarboxylation to form a carbon-carbon or carbon-heteroatom bond. iu.edu

For this compound, this protocol would first require hydrolysis of the ester to the corresponding 2,3,5-trifluorobenzoic acid. This acid can then be converted into a suitable salt, such as a zinc polyfluorobenzoate. njtech.edu.cn This salt can then participate in a palladium-catalyzed cross-coupling reaction with an aryl halide or pseudohalide. The reaction proceeds with the loss of carbon dioxide, effectively coupling the fluorinated aryl ring to the reaction partner.

This methodology is advantageous as it utilizes readily available carboxylic acids and avoids the preparation of organometallic reagents from the fluorinated ring. Research has demonstrated the effectiveness of this approach for various polyfluorinated biaryl and ketone syntheses. njtech.edu.cn

Reaction Pathway:

Hydrolysis: this compound → 2,3,5-trifluorobenzoic acid

Salt Formation: 2,3,5-trifluorobenzoic acid + Zn(OH)₂ → Zinc 2,3,5-trifluorobenzoate

Decarboxylative Coupling: Zinc 2,3,5-trifluorobenzoate + Ar-X --(Pd catalyst)--> 1-Ar-2,3,5-trifluorobenzene + CO₂ + ZnX₂

This protocol has been successfully applied to the late-stage functionalization of complex molecules. njtech.edu.cn

Other Advanced Aromatic Transformations (e.g., Reduction of Aromatic Ring)

The reduction of the aromatic ring of this compound represents a significant transformation, converting the planar, electron-deficient aromatic system into a non-aromatic, cyclic structure. While specific studies on the reduction of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from established methodologies for the reduction of substituted aromatic compounds, particularly those bearing electron-withdrawing groups and fluorine atoms.

One of the most prominent methods for the partial reduction of aromatic rings is the Birch reduction . This reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) in the presence of a proton source, such as an alcohol. wikipedia.orgbyjus.com For aromatic rings substituted with an electron-withdrawing group, like the methoxycarbonyl group (-COOCH₃) in this compound, the reduction typically yields a 1,4-cyclohexadiene derivative. The electron-withdrawing nature of the ester group influences the regioselectivity of the protonation steps in the reaction mechanism. wikipedia.org

The mechanism of the Birch reduction involves the stepwise addition of solvated electrons and protons to the aromatic ring. byjus.com In the case of this compound, the initial addition of an electron would form a radical anion. The presence of the electron-withdrawing ester group would stabilize the negative charge, directing the first protonation to the ipso-position (the carbon bearing the ester group). A second electron addition followed by a second protonation would then lead to the final 1,4-cyclohexadiene product. The fluorine substituents are expected to remain on the resulting cyclohexadiene ring.

It is important to note that the conditions of the Birch reduction are harsh and may potentially lead to side reactions. For instance, the ester functionality could undergo reduction under these conditions, although this is generally less favorable than ring reduction.

Another approach to the reduction of aromatic rings is catalytic hydrogenation . This method typically requires high pressures of hydrogen gas and a transition metal catalyst, such as rhodium, ruthenium, or platinum. tcichemicals.comresearchgate.net Catalytic hydrogenation of benzoic acid and its derivatives has been shown to yield cyclohexanecarboxylic acid derivatives. researchgate.netcabidigitallibrary.org For this compound, catalytic hydrogenation would be expected to reduce the aromatic ring to a trifluorocyclohexanecarboxylate ester. The stereochemistry of the resulting cyclohexane ring would depend on the catalyst and reaction conditions employed.

Table 1: Plausible Aromatic Ring Reduction Products of this compound

Reduction MethodReagents and ConditionsExpected Major Product
Birch ReductionNa or Li, liquid NH₃, alcohol (e.g., ethanol)Methyl 2,3,5-trifluoro-1,4-cyclohexadiene-1-carboxylate
Catalytic HydrogenationH₂, Rh/C or Ru/C, high pressure and temperatureMethyl 2,3,5-trifluorocyclohexanecarboxylate

Derivatization and Functionalization Strategies

The trifluorinated benzene ring of this compound is highly activated towards certain types of chemical transformations, offering various strategies for its derivatization and functionalization. The electron-withdrawing nature of the three fluorine atoms and the methyl ester group makes the aromatic ring susceptible to nucleophilic attack and facilitates regioselective deprotonation.

A primary strategy for the functionalization of polyfluorinated aromatic compounds is nucleophilic aromatic substitution (SNAr) . wikipedia.org In this reaction, a nucleophile displaces one of the fluorine atoms on the aromatic ring. The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups, such as the nitro group, and in this case, the methyl ester group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgchemistrysteps.com For this compound, nucleophilic attack is most likely to occur at the positions ortho or para to the strongly activating ester group. Given the substitution pattern, the fluorine at the C2 or C5 position would be the most probable leaving group. The choice of nucleophile can be diverse, including alkoxides, thiolates, and amines, allowing for the introduction of a wide range of functional groups.

Another powerful technique for the regioselective functionalization of substituted aromatic rings is directed ortho-metalation (DoM) . wikipedia.org This strategy involves the deprotonation of the aromatic ring at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles to introduce a new substituent. uwindsor.ca While the ester group itself is not a strong DMG, the carboxylate group formed by the saponification of the ester is an effective DMG. unblog.fr Therefore, hydrolysis of this compound to 2,3,5-trifluorobenzoic acid, followed by treatment with a strong base like lithium diisopropylamide (LDA) or sec-butyllithium, would likely lead to deprotonation at the C6 position, which is ortho to the carboxylate group and activated by the adjacent fluorine at C5. Subsequent reaction with an electrophile would introduce a substituent at this position.

The ester group itself can also be a site for derivatization. Standard transformations such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to the corresponding alcohol provide avenues for further functionalization of the molecule without altering the trifluorinated aromatic ring.

Table 2: Potential Derivatization and Functionalization Reactions of this compound

Reaction TypeReagents and ConditionsPotential Product(s)Functional Group Introduced/Modified
Nucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., NaOCH₃, NaSR, R₂NH)Methyl 2-alkoxy-3,5-difluorobenzoate or Methyl 5-alkoxy-2,3-difluorobenzoateAlkoxy, Thioether, Amino group
Directed ortho-Metalation (via the carboxylic acid)1. NaOH (hydrolysis) 2. Strong base (e.g., LDA) 3. Electrophile (e.g., I₂, (CH₃)₂S₂)6-Iodo-2,3,5-trifluorobenzoic acid or 6-(Methylthio)-2,3,5-trifluorobenzoic acidIodine, Methylthio group
Ester HydrolysisNaOH or H₃O⁺, heat2,3,5-Trifluorobenzoic acidCarboxylic acid
AmidationAmine (R₂NH), heatN,N-Dialkyl-2,3,5-trifluorobenzamideAmide
Ester ReductionLiAlH₄(2,3,5-Trifluorophenyl)methanolHydroxymethyl group

Spectroscopic Characterization and Structural Elucidation of Methyl 2,3,5 Trifluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. The presence of ¹H, ¹³C, and ¹⁹F nuclei in Methyl 2,3,5-trifluorobenzoate allows for a comprehensive multi-nuclear NMR analysis.

The ¹H NMR spectrum of this compound is expected to exhibit two main regions of interest: the aromatic region and the aliphatic region corresponding to the methyl ester protons.

The aromatic region will display signals for the two protons on the trifluorinated benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will appear as distinct multiplets. The chemical shifts are significantly influenced by the strong electron-withdrawing nature of the fluorine atoms and the ester group. The proton at the C4 position is expected to be a triplet of doublets, while the proton at the C6 position will likely appear as a doublet of doublets of doublets, with couplings to the adjacent fluorine atoms and the other aromatic proton.

The methyl ester group will give rise to a sharp singlet in the upfield region of the spectrum, typically around 3.9 ppm. The integration of this signal will correspond to three protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.20 - 7.40m-Aromatic H
~7.00 - 7.15m-Aromatic H
~3.9s--OCH₃

Note: The predicted chemical shifts for the aromatic protons are based on the analysis of 2,3,5-trifluorobenzoic acid and may vary slightly for the methyl ester.

The ¹³C NMR spectrum of this compound will provide detailed information about the carbon framework of the molecule. The spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon of the ester group.

The carbonyl carbon of the ester group is expected to resonate at the downfield end of the spectrum, typically in the range of 160-170 ppm. The aromatic region will display six distinct signals for the carbons of the benzene ring. The chemical shifts of these carbons are significantly affected by the attached fluorine atoms, leading to characteristic C-F coupling patterns. The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), while smaller two- and three-bond couplings (²JCF and ³JCF) will be observed for the other carbons. The methyl carbon of the ester group will appear as a single peak in the upfield region, generally around 50-60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Coupling Constant (JCF, Hz)Assignment
~163-C=O
~158Large ¹JCFC-F
~155Large ¹JCFC-F
~148Large ¹JCFC-F
~118Small JCFAromatic C-H
~115Small JCFAromatic C-H
~110Small JCFAromatic C
~53--OCH₃

Note: The predicted chemical shifts and coupling constants are based on general values for fluorinated aromatic compounds and may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show three distinct signals, one for each of the fluorine atoms at the 2, 3, and 5 positions of the aromatic ring.

Each fluorine signal will appear as a multiplet due to coupling with the other fluorine atoms (F-F coupling) and with the aromatic protons (H-F coupling). The magnitude of the coupling constants will depend on the number of bonds separating the interacting nuclei. Generally, ortho-coupling (³JFF) is larger than meta-coupling (⁴JFF). The chemical shifts of the fluorine nuclei will be influenced by their position relative to the ester group.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
Predicted Range: -110 to -140mF-2, F-3, F-5

Note: Specific chemical shifts and coupling constants require experimental determination or high-level computational modeling.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons and confirming the connectivity between the methyl group, the carbonyl carbon, and the aromatic ring. For instance, a correlation between the methyl protons and the carbonyl carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. A cross-peak between the methyl protons and the aromatic proton at the C6 position would confirm the orientation of the ester group.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for the identification of functional groups within a molecule.

The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups.

C=O Stretch: A strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the ester.

C-O Stretch: The ester functionality will also exhibit characteristic C-O stretching vibrations. Two bands are typically observed: an asymmetric stretch in the 1250-1300 cm⁻¹ region and a symmetric stretch in the 1000-1100 cm⁻¹ region.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Stretch: The spectrum will show C-H stretching vibrations for both the aromatic ring (typically above 3000 cm⁻¹) and the methyl group (typically just below 3000 cm⁻¹).

C-F Stretch: Strong absorption bands due to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹. These bands can sometimes overlap with the C-O stretching bands.

Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2960MediumAliphatic C-H Stretch
~1730Strong, SharpC=O Stretch (Ester)
~1600-1450Medium-WeakAromatic C=C Stretch
~1300-1250StrongAsymmetric C-O Stretch
~1300-1100StrongC-F Stretch
~1100-1000StrongSymmetric C-O Stretch

Raman Spectroscopy for Molecular Vibrational Analysis

For this compound, the Raman spectrum would be characterized by a series of bands corresponding to specific bond vibrations. The analysis often involves both experimental measurements and theoretical calculations, such as Density Functional Theory (DFT), to assign the observed vibrational frequencies to specific normal modes. researchgate.netnih.gov

Key Vibrational Modes for this compound:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching of the -OCH₃ group appear in the 2850-3000 cm⁻¹ range.

Carbonyl C=O Stretching: A strong, characteristic band for the ester group is expected in the region of 1720-1740 cm⁻¹. The electron-withdrawing fluorine atoms on the benzene ring can slightly shift this frequency.

Aromatic Ring C=C Stretching: Multiple bands are expected between 1400 and 1650 cm⁻¹ due to the vibrations of the benzene ring.

C-F Stretching: Strong bands corresponding to the carbon-fluorine bonds are typically found in the 1100-1400 cm⁻¹ range.

Ester C-O Stretching: Vibrations of the C-O single bonds of the ester group will produce bands in the 1000-1300 cm⁻¹ region.

Ring Bending and Deformation Modes: Lower frequency vibrations below 1000 cm⁻¹ correspond to various bending and deformation modes of the trifluorobenzoyl ring system.

Theoretical calculations, such as those using scaled quantum mechanics (SQM) force fields, can aid in the precise assignment of these bands by calculating the potential energy distribution (PED) for each vibrational mode. researchgate.net

Vibrational Mode Expected Raman Shift (cm⁻¹) Description
Aromatic C-H Stretch3000-3100Stretching vibration of the C-H bonds on the benzene ring.
Methyl C-H Stretch2850-3000Symmetric and asymmetric stretching of C-H bonds in the -OCH₃ group.
Carbonyl C=O Stretch1720-1740Stretching vibration of the ester carbonyl group.
Aromatic C=C Stretch1400-1650In-plane stretching vibrations of the carbon-carbon bonds in the aromatic ring.
C-F Stretch1100-1400Stretching vibrations of the carbon-fluorine bonds.
Ester C-O Stretch1000-1300Stretching vibrations of the C-O single bonds in the ester functional group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For an aromatic ester like this compound, the primary chromophore is the substituted benzene ring. The expected electronic transitions are typically π → π* transitions, associated with the delocalized π-electron system of the aromatic ring, and n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the ester group.

π → π Transitions:* These are typically high-intensity absorptions. For benzene and its derivatives, characteristic bands include the E1 and E2 bands at shorter wavelengths (below 200 nm) and the B-band (benzenoid band) at longer wavelengths (around 250-290 nm). The substitution pattern, including the fluorine atoms and the methyl ester group, will influence the exact position (λ_max) and intensity (molar absorptivity, ε) of these bands.

n → π Transitions:* These transitions, involving the carbonyl group's lone pair electrons, are generally much weaker in intensity than π → π* transitions and can sometimes be obscured by the stronger absorptions of the aromatic ring. They typically appear at longer wavelengths.

The solvent used for analysis can also affect the spectrum, particularly for n → π* transitions, due to interactions between the solvent and the molecule's lone pairs.

Transition Type Expected λ_max Range (nm) Relative Intensity Associated Chromophore
π → π~200-230HighBenzene Ring / Carbonyl
π → π (B-band)~250-290ModerateBenzene Ring
n → π*>300LowCarbonyl Group

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides precise information about the molecular weight of the compound and clues to its structure through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₈H₅F₃O₂; Molecular Weight: 190.12 g/mol ), the mass spectrum would show a molecular ion peak (M⁺·) at m/z ≈ 190. Under electron ionization (EI), this molecular ion would undergo fragmentation, leading to a series of daughter ions. uni-saarland.de

Expected Fragmentation Pattern:

The fragmentation of esters often follows predictable pathways. libretexts.orgchemguide.co.uk

Loss of the Alkoxy Group: A common fragmentation pathway for methyl esters is the loss of the methoxy (B1213986) radical (·OCH₃), which has a mass of 31. This would result in the formation of the 2,3,5-trifluorobenzoyl cation.

[M - 31]⁺: m/z 190 - 31 = 159. This is often a prominent peak.

Loss of the Methoxycarbonyl Group: Cleavage of the bond between the ring and the ester group can lead to the loss of the ·COOCH₃ radical (mass 59).

[M - 59]⁺: m/z 190 - 59 = 131. This corresponds to the trifluorophenyl cation.

Decarbonylation: The trifluorobenzoyl cation (m/z 159) can further lose a molecule of carbon monoxide (CO, mass 28) to form the trifluorophenyl cation.

[M - 31 - 28]⁺: m/z 159 - 28 = 131. This provides an alternative route to the m/z 131 ion.

Fragmentation of the Ring: The trifluorophenyl cation (m/z 131) may undergo further fragmentation, such as the loss of a fluorine atom or difluorocarbene (CF₂), although this is less common under standard EI conditions. fluorine1.ru

m/z Value Proposed Fragment Ion Neutral Loss
190[C₈H₅F₃O₂]⁺·(Molecular Ion)
159[C₇H₂F₃O]⁺·OCH₃
131[C₆H₂F₃]⁺·COOCH₃ or CO from m/z 159

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its solid, crystalline state. By diffracting a beam of X-rays off the ordered lattice of a single crystal, one can determine the precise three-dimensional coordinates of every atom, leading to accurate measurements of bond lengths, bond angles, and torsional angles.

While the specific crystal structure of this compound is not detailed in readily available literature, analysis of related fluorinated aromatic compounds allows for a well-founded prediction of its structural features. nih.govresearchgate.net The crystal structure would reveal:

Molecular Conformation: The planarity of the benzene ring and the orientation of the methyl ester group relative to the ring.

Bond Parameters: Precise lengths of C-C, C-H, C-F, C=O, and C-O bonds, which can be compared with theoretical values.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For fluorinated compounds, interactions such as C-H···F and C-H···O hydrogen bonds, as well as π-π stacking between aromatic rings, are expected to play a significant role in stabilizing the crystal structure. nih.gov The presence of multiple fluorine atoms can lead to complex and interesting packing motifs.

The data obtained would include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

Structural Parameter Description Significance
Crystal System & Space Group Defines the symmetry of the crystal lattice.Fundamental crystallographic identity of the solid state.
Unit Cell Dimensions The dimensions (lengths and angles) of the basic repeating unit of the crystal.Defines the size and shape of the crystal's building block.
Bond Lengths (Å) The distances between the nuclei of bonded atoms (e.g., C-F, C=O).Provides insight into bond order and electronic effects.
Bond Angles (°) The angles formed between three connected atoms.Determines the local geometry and steric environment.
Intermolecular Contacts (Å) Distances between atoms of adjacent molecules.Identifies key non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that dictate crystal packing.

Computational and Theoretical Investigations of Methyl 2,3,5 Trifluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the fundamental properties of molecules at the electronic level. For a molecule like Methyl 2,3,5-trifluorobenzoate, these methods can provide deep insights into its structure, stability, and spectroscopic behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost. acs.org For this compound, a DFT approach would be the first step in its theoretical characterization.

Methodology: The geometry of the molecule would be optimized to find its lowest energy conformation. A common and reliable method for this purpose is the B3LYP functional combined with a Pople-style basis set such as 6-311G(d,p). researchgate.net This level of theory has been shown to provide accurate geometries for a wide range of organic molecules, including fluorinated compounds. researchgate.net To account for the non-covalent interactions that might influence the conformation, especially in condensed phases, empirical dispersion corrections (e.g., Grimme's D3) would be included.

Expected Findings: The geometry optimization would likely reveal a largely planar structure for the benzene (B151609) ring, with the ester group potentially exhibiting a slight twist. The C-F and C-C bond lengths, as well as the bond angles, would be influenced by the electron-withdrawing nature of the fluorine atoms. The calculated vibrational frequencies would be used to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and could be used to simulate the infrared (IR) and Raman spectra of the molecule. researchgate.net

A hypothetical data table of key optimized geometrical parameters for this compound, as would be predicted by DFT calculations, is presented below.

ParameterPredicted Value
C1-C2 Bond Length (Å)1.395
C2-F Bond Length (Å)1.348
C3-F Bond Length (Å)1.345
C5-F Bond Length (Å)1.346
C1-C(O)O Bond Angle (°)120.5
O=C-O Bond Angle (°)125.0

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

To understand the electronic transitions and predict the UV-Vis absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common method.

Methodology: Using the optimized ground-state geometry from DFT, TD-DFT calculations would be performed, likely with the same functional and basis set (e.g., B3LYP/6-311G(d,p)), to calculate the excitation energies and oscillator strengths of the lowest-lying electronic transitions. researchgate.net

Expected Findings: The TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the intensity of the electronic transitions. For a fluorinated benzoyl derivative, transitions such as π → π* and n → π* would be expected in the ultraviolet region. The results would allow for the assignment of the absorption bands observed in an experimental UV-Vis spectrum. researchgate.net A hypothetical table of predicted electronic transitions is shown below.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength
S0 → S14.502750.02
S0 → S25.252360.15
S0 → S35.802140.30

Molecular Reactivity and Interaction Studies

Beyond its structure and spectroscopic properties, computational chemistry can provide profound insights into the reactivity of this compound and how it interacts with other molecules.

Frontier Molecular Orbital (FMO) Theory and Reactivity Sites Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will react.

Methodology: The HOMO and LUMO energies and their corresponding orbitals would be calculated at the DFT level. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. researchgate.net

Expected Findings: The fluorine atoms, being highly electronegative, are expected to lower the energies of both the HOMO and LUMO compared to methyl benzoate (B1203000). The HOMO would likely be localized on the aromatic ring and the oxygen atoms of the ester group, indicating these are the most probable sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring and the carbonyl group, suggesting these are the most probable sites for nucleophilic attack. The HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity. researchgate.netnih.gov

OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions play a crucial role in determining the supramolecular chemistry and condensed-phase properties of molecules. NCI analysis is a computational technique used to visualize and characterize these weak interactions.

Methodology: NCI analysis would be performed on the electron density obtained from the DFT calculation. This method is based on the reduced density gradient and allows for the visualization of regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

Expected Findings: For this compound, NCI analysis would be particularly insightful in understanding intramolecular and intermolecular interactions. It would likely reveal weak C-H···F and C-H···O intramolecular interactions that contribute to the conformational preference of the molecule. In a hypothetical dimer or crystal structure, NCI plots would highlight intermolecular interactions such as π-π stacking (potentially modified by the fluorine substituents), C-F···π interactions, and other weak electrostatic interactions. acs.orgsnnu.edu.cn These insights are critical for understanding the solid-state packing and material properties of the compound.

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) is a valuable computational tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. Regions with negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP map is significantly influenced by the highly electronegative fluorine and oxygen atoms. The carbonyl oxygen of the ester group represents the site of the most negative electrostatic potential, making it a primary target for electrophiles and a hydrogen bond acceptor. The three fluorine atoms also create regions of negative potential, withdrawing electron density from the benzene ring through a strong inductive effect.

Conversely, the hydrogen atoms of the aromatic ring and the methyl group exhibit positive electrostatic potentials, rendering them potential sites for interaction with nucleophiles. The carbon atom of the carbonyl group is also a significant site of positive potential, making it the primary electrophilic center of the molecule and highly susceptible to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org Computational studies have shown that MESP can serve as a robust and versatile predictor for substituent effects in various chemical reactions, correlating well with empirical parameters like Hammett constants. rsc.org

Table 1: Predicted Molecular Electrostatic Potential (MESP) Values for Key Regions of this compound Note: These are illustrative values based on computational studies of similar fluorinated aromatic compounds. Actual values require specific DFT calculations.

Molecular RegionPredicted Potential (Vs,max)Implication
Carbonyl OxygenHighly Negative (~ -0.035 a.u.)Site for electrophilic attack, hydrogen bonding
Fluorine AtomsNegative (~ -0.020 a.u.)Electron-withdrawing, influences ring reactivity
Aromatic Ring Face (π-system)Slightly Negative to NeutralReduced nucleophilicity due to F-substituents
Aromatic ProtonsPositive (~ +0.025 a.u.)Weakly acidic, potential interaction site
Carbonyl CarbonHighly Positive (~ +0.045 a.u.)Primary site for nucleophilic attack
Methyl ProtonsPositive (~ +0.015 a.u.)Potential for weak intermolecular interactions

Reaction Mechanism Elucidation through Computational Modeling

Transition State Identification and Energy Barrier Calculations

Computational modeling, particularly using Density Functional Theory (DFT), is essential for elucidating the detailed mechanisms of chemical reactions. For this compound, a key reaction is nucleophilic acyl substitution. masterorganicchemistry.com The mechanism typically proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. libretexts.org

DFT calculations allow for the precise location of transition states (TS) on the potential energy surface. A transition state is a first-order saddle point, representing the highest energy point along the reaction coordinate. By calculating the vibrational frequencies, a single imaginary frequency confirms the structure as a true transition state. acs.org

For the aminolysis of a similar compound, methyl benzoate, computational studies have identified the transition state for the initial nucleophilic attack of ammonia (B1221849) on the carbonyl carbon. acs.orgnih.gov The energy difference between the reactants and this transition state defines the activation energy barrier (ΔG‡). The presence of electron-withdrawing fluorine atoms on the benzene ring in this compound is expected to stabilize the transition state of the addition step by making the carbonyl carbon more electrophilic, thereby lowering the activation energy compared to the non-fluorinated analogue.

Table 2: Illustrative Calculated Energy Barriers for Nucleophilic Acyl Substitution Note: The following data is hypothetical, based on trends observed in computational studies of substituted benzoates, to illustrate the effect of fluorination.

ReactantNucleophileTransition StateΔG‡ (Gas Phase, kcal/mol)
Methyl BenzoateNH₃TS for tetrahedral intermediate formation28.5
This compoundNH₃TS for tetrahedral intermediate formation24.0

Solvation Effects on Reaction Pathways

The solvent in which a reaction occurs can profoundly influence its rate and mechanism by differentially stabilizing the reactants, transition states, and products. nih.gov Computational chemistry accounts for these interactions using solvation models, such as the universal Solvation Model based on Density (SMD). researchgate.netacs.org

The SMD model is a continuum model that treats the solvent as a dielectric medium, separating the solvation free energy into electrostatic and non-electrostatic components. researchgate.netacs.org Studies have shown that for reactions involving charged or polar species, moving from the gas phase to a polar solvent can significantly alter the free energy profile. scielo.brnih.gov

For the nucleophilic acyl substitution of this compound, the transition state is typically more polar and has a more dispersed charge than the ground state reactants. Therefore, polar solvents are expected to stabilize the transition state more effectively than the reactants, leading to a reduction in the activation energy barrier and an acceleration of the reaction rate. However, the performance of models like SMD can vary, and for some reactions in dipolar aprotic solvents, the model may not fully capture effects like rate acceleration compared to protic solvents. scielo.br

Table 3: Effect of Solvent on Calculated Activation Energy (ΔG‡) for a Hypothetical Nucleophilic Substitution Note: Illustrative data demonstrating the trend of decreasing energy barriers with increasing solvent polarity.

SolventDielectric Constant (ε)ΔG‡ (kcal/mol)
Gas Phase1.024.0
Chloroform4.819.5
Dichloromethane8.918.2
Acetonitrile (B52724)37.516.8

Structure-Reactivity Relationships from Theoretical Frameworks

Influence of Fluorine Substitution Pattern on Electronic Properties and Reactivity

The number and position of fluorine atoms on the benzene ring dramatically alter the electronic properties and chemical reactivity of this compound. Fluorine exerts two primary electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (mesomeric) effect (+M). nih.govlibretexts.org

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls sigma (σ) electron density away from the carbon atom to which it is attached. With three fluorine atoms at the 2, 3, and 5 positions, this effect is cumulative, making the entire aromatic ring significantly electron-deficient. This deactivation reduces the ring's susceptibility to electrophilic aromatic substitution but greatly enhances the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles. nih.govlibretexts.org

Resonance Effect (+M): The lone pairs on the fluorine atoms can be donated into the aromatic π-system. However, for fluorine, the inductive effect overwhelmingly dominates the resonance effect. libretexts.org

The specific 2,3,5-substitution pattern ensures that the inductive withdrawal is potent and asymmetrically distributed. This electronic pull makes the methoxy (B1213986) group of the ester a better leaving group and stabilizes the negative charge that develops on the oxygen atom in the tetrahedral intermediate during nucleophilic acyl substitution. libretexts.org

Aromaticity and Stability Assessments

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. It can be quantified using several computational indices, including geometric (e.g., HOMA - Harmonic Oscillator Model of Aromaticity) and magnetic (e.g., NICS - Nucleus-Independent Chemical Shift) criteria. mdpi.comdtu.dk

The introduction of highly electronegative fluorine substituents onto a benzene ring influences its aromaticity. While fluorine lone pairs participate in the π-system, their strong inductive effect can disrupt the smooth flow of the π-electron ring current. acs.org This leads to a slight reduction in the magnetic aromaticity (as measured by NICS) compared to unsubstituted benzene. acs.org

Table 4: Comparison of Aromaticity Indices for Benzene and a Model Trifluorobenzene Note: These values are representative and sourced from general computational studies on fluorinated benzenes.

CompoundHOMA Index (Geometric)NICS(1)zz (Magnetic, ppm)Interpretation
Benzene~0.99~ -29.5Highly Aromatic
1,3,5-Trifluorobenzene~0.97~ -25.0Aromatic, with slightly reduced ring current

Steric and Electronic Effects of Trifluoromethyl and Fluorine Groups

In computational chemistry, understanding the influence of substituents on an aromatic ring is crucial for predicting molecular properties and reactivity. The fluorine atom and the trifluoromethyl group are particularly significant in medicinal chemistry and materials science due to their unique characteristics. Although this compound contains three individual fluorine atoms, a comparison with the trifluoromethyl group provides valuable context for understanding the steric and electronic landscape of the molecule.

Electronic Effects: Both fluorine and the trifluoromethyl group are strongly electron-withdrawing, a consequence of the high electronegativity of fluorine atoms. This property significantly alters the electron density of the benzene ring to which they are attached. The trifluoromethyl group is recognized as one of the most potent electron-withdrawing groups, which can impact hydrogen bonding and electrostatic interactions with biological targets. The presence of multiple fluorine atoms on the benzene ring in this compound, combined with the ester group, creates a highly electron-deficient aromatic system. This pronounced inductive effect (-I) reduces the electron density on the ring, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Steric Effects: Sterically, a single fluorine atom is relatively small, with a van der Waals radius of just 1.47 Å. In contrast, the trifluoromethyl group imposes a much greater steric demand, often compared to that of an ethyl group. In this compound, the three separate fluorine atoms at the 2, 3, and 5 positions create a distinct steric profile. The ortho-fluorine (at position 2) can sterically hinder the rotation of the methyl ester group, potentially influencing the molecule's preferred conformation. The cumulative steric bulk of the three fluorine atoms, while less than three trifluoromethyl groups, is significant and can dictate how the molecule interacts with other molecules or surfaces.

PropertyFluorine Atom (-F)Trifluoromethyl Group (-CF3)
Electronic EffectStrongly electron-withdrawing (Inductive)Very strongly electron-withdrawing (Inductive)
Van der Waals Radius~1.47 ÅSteric demand comparable to an ethyl group
ElectronegativityHighest among elementsHigh due to three fluorine atoms
Influence on Aromatic RingDeactivates the ring towards electrophilic substitutionStrongly deactivates the ring towards electrophilic substitution

Thermodynamic Characteristics from Computational Calculations

Computational calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the thermodynamic properties of molecules. While specific, extensively published thermodynamic data for this compound is scarce, the characteristics of similar fluorinated and substituted aromatic compounds can be analyzed to understand its likely thermodynamic profile. Properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°) are key indicators of a molecule's stability and reactivity.

DFT calculations, often using functionals like B3LYP, are employed to model these properties. For instance, studies on polychlorinated dibenzo-p-dioxins have shown that thermodynamic stability does not simply increase with halogenation; intramolecular repulsion between adjacent halogen atoms can significantly decrease stability. epa.gov This principle suggests that in this compound, the repulsion between the adjacent fluorine atoms at the 2 and 3 positions could lead to a degree of destabilization compared to isomers where the fluorine atoms are more spread out.

The standard Gibbs free energy of formation is a critical parameter for assessing the thermodynamic stability of a molecule at standard conditions. nih.gov It is derived from the enthalpy of formation and entropy. Computational studies on related benzoxazolinone derivatives have demonstrated that the introduction of substituent groups like methyl or nitro leads to distinct, quantifiable changes in the gas-phase enthalpy of formation, making the substitution enthalpically favorable. nih.gov A similar computational approach for this compound would quantify the energetic effects of its specific substitution pattern.

The table below presents computationally derived thermodynamic data for 2-benzoxazolinone (B145934) and two of its derivatives to illustrate the type of information obtained from such calculations. These values help in comparing the relative stability of related molecules in the gaseous phase. nih.gov

CompoundGas-Phase ΔfH° (kJ·mol⁻¹)Gas-Phase S° (J·mol⁻¹·K⁻¹)Gas-Phase ΔfG° (kJ·mol⁻¹)
2-benzoxazolinone-165.7 ± 2.6347.1-58.5 ± 2.6
3-methyl-2-benzoxazolinone-182.2 ± 2.0385.7-50.1 ± 2.0
6-nitro-2-benzoxazolinone-177.2 ± 3.4404.7-40.4 ± 3.4

Data derived from experimental and computational studies on benzoxazolinone derivatives illustrates the nature of thermodynamic values obtained through calculation. nih.gov

Based on these principles, it can be inferred that the thermodynamic properties of this compound are a complex function of the strong C-F bonds, which contribute to enthalpic stability, and the electronic and steric repulsion between the fluorine substituents, which can counteract this stability.

Methyl 2,3,5 Trifluorobenzoate As a Key Intermediate in Complex Molecule Synthesis

Role in the Synthesis of Fluorinated Aromatic Compounds

The trifluorinated benzene (B151609) ring of Methyl 2,3,5-trifluorobenzoate presents a unique substitution pattern that could theoretically be exploited for the synthesis of more complex fluorinated aromatic compounds. The fluorine atoms significantly influence the electronic properties of the aromatic ring, making it electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) reactions. The ester functional group can also be a handle for various chemical transformations.

However, specific examples of this compound being used as a precursor for other fluorinated aromatics are not well-documented in peer-reviewed journals or patents. In principle, the fluorine atoms could be selectively displaced by strong nucleophiles, or the ester group could be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile intermediate for amide bond formation or other derivatizations.

Strategies for Integration into Multi-Step Organic Syntheses

The integration of any building block into a multi-step synthesis requires careful consideration of its reactivity and compatibility with various reaction conditions. For this compound, a hypothetical integration strategy would likely revolve around the sequential manipulation of its functional groups.

A plausible, though not explicitly documented, synthetic sequence could involve:

Nucleophilic Aromatic Substitution (SNAr): A strong nucleophile could displace one of the fluorine atoms. The regioselectivity of this reaction would be dictated by the combined directing effects of the three fluorine atoms and the methyl ester group.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This would unmask a reactive site for further modifications.

Amide Coupling: The resulting carboxylic acid could be coupled with a variety of amines to form amide bonds, a common linkage in many biologically active molecules.

Reduction: The ester or the carboxylic acid could be reduced to the corresponding alcohol, opening up another avenue for functionalization.

A hypothetical reaction scheme is presented below to illustrate a potential multi-step synthesis. It is crucial to note that this is a theoretical pathway and has not been reported in the literature for this specific compound.

StepReactant 1Reactant 2Reagents and ConditionsProduct
1This compoundA generic amine (R-NH₂)Strong base, polar aprotic solventA substituted aminofluorobenzoate derivative
2Product from Step 1-LiOH, THF/H₂OThe corresponding carboxylic acid
3Product from Step 2Another amine (R'-NH₂)Coupling agents (e.g., HATU, EDCI)A complex amide

This table represents a theoretical synthetic strategy and is not based on published research for this compound.

Development of Novel Synthetic Pathways Utilizing this compound as a Building Block

The development of novel synthetic pathways is driven by the need for efficient and versatile methods to access complex molecular architectures. While fluorinated building blocks are in high demand, there is no significant body of research focused on creating new synthetic methodologies that specifically leverage this compound.

Future research in this area could potentially explore:

Regioselective C-H Functionalization: Directly activating and functionalizing the C-H bonds on the aromatic ring would provide a powerful tool for derivatization.

Transition-Metal Catalyzed Cross-Coupling Reactions: The C-F bonds could potentially be activated by transition metal catalysts to participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Photoredox Catalysis: Light-mediated reactions could offer new avenues for the selective functionalization of the trifluorinated ring.

The potential for this compound in the synthesis of novel compounds is theoretically sound, but its practical application and the development of specific synthetic routes remain an open area for investigation. The lack of dedicated research on this particular isomer suggests that other, more readily available or reactive fluorinated building blocks may currently be preferred by synthetic chemists.

Q & A

Q. What are the common synthetic routes for preparing Methyl 2,3,5-trifluorobenzoate, and how can reaction conditions be optimized for higher yields?

Answer: this compound is typically synthesized via esterification of 2,3,5-trifluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key optimization strategies include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Catalyst selection : Acidic ion-exchange resins reduce side reactions compared to traditional sulfuric acid.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity.
    Precursor availability (e.g., 2,3,5-trifluorobenzoic acid) and fluorination methods (electrophilic substitution or halogen exchange) are critical for scalability .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR distinguishes fluorine environments (δ -110 to -125 ppm for aromatic fluorines). ¹H NMR confirms ester methyl group (δ 3.8–4.0 ppm).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area normalization).
  • Mass Spectrometry : ESI-MS or GC-MS confirms molecular ion [M+H]⁺ at m/z 191.1.
  • Physical Properties : Density (1.358 g/cm³) and boiling point (211–214°C) align with fluorinated benzoates .

Q. Table 1: Key Analytical Parameters

TechniqueParametersReference
¹⁹F NMRδ -115 ppm (ortho-F), -122 ppm (meta-F)
HPLC Retention8.2 min (C18, 70:30 ACN:H₂O)
Boiling Point211.7°C at 760 mmHg

Advanced Research Questions

Q. How does the electronic influence of fluorine substituents affect the reactivity of this compound in nucleophilic substitution reactions?

Answer: The electron-withdrawing nature of fluorine substituents deactivates the aromatic ring, reducing electrophilicity at the ester carbonyl. However, meta-fluorine positions enhance resonance stabilization of transition states in reactions like glycosylation. Computational studies (DFT) show that the 2,3,5-trifluoro pattern lowers the energy barrier for nucleophilic attack by 5–8 kcal/mol compared to non-fluorinated analogs. This is critical in designing glycosylation catalysts, where TFB (2,3,5-trifluorobenzoate) stabilizes oxacarbenium intermediates .

Q. What strategies can mitigate competing side reactions during the esterification of 2,3,5-trifluorobenzoic acid to its methyl ester?

Answer:

  • Protection of Reactive Sites : Use of trimethylsilyl chloride (TMSCl) to protect acidic protons during esterification.
  • Solvent Choice : Anhydrous toluene with molecular sieves minimizes hydrolysis.
  • Catalyst Optimization : Scandium triflate (Sc(OTf)₃) improves regioselectivity by 20% compared to H₂SO₄.
  • Kinetic Control : Short reaction times (2–3 hours) at 70°C prevent decarboxylation .

Q. How does the spatial arrangement of fluorine atoms in this compound influence its hydrogen-bonding capabilities in crystal lattice formation?

Answer: X-ray crystallography reveals that the ortho-fluorine at C2 participates in weak C–H···F interactions (2.8–3.0 Å), while the meta-fluorines (C3, C5) engage in π-stacking (3.5 Å interplanar distance). These interactions stabilize the monoclinic crystal lattice (space group P2₁/c) with a density of 1.358 g/cm³. Hydrogen-bond donor-acceptor networks are critical for designing co-crystals with enhanced thermal stability .

Q. Table 2: Crystallographic Data for Ethyl 2,3,5-Trifluorobenzoate Derivative

ParameterValueReference
Space GroupP2₁/c
Unit Cell (Å)a=7.21, b=12.34, c=15.67
H-bond Length (Å)C2–F···H–C (2.85)

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